4-Amino-2-bromo-N,N-diethylbenzamide
Description
4-Amino-2-bromo-N,N-diethylbenzamide is a benzamide derivative characterized by a bromine substituent at the 2-position and an amino group at the 4-position of the aromatic ring, with diethylamide substitution on the carboxamide moiety. Benzamide derivatives, such as SNC80 and BW373U86, are known δ-opioid agonists with applications in pain management and neuropsychiatric research . This article compares 4-amino-2-bromo-N,N-diethylbenzamide with structurally and functionally related compounds, focusing on receptor interactions, physicochemical properties, and metabolic pathways.
Properties
IUPAC Name |
4-amino-2-bromo-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)9-6-5-8(13)7-10(9)12/h5-7H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRUNMFQJDRROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-N,N-diethylbenzamide typically involves the bromination of 4-Amino-N,N-diethylbenzamide. The process can be summarized as follows:
Starting Material: 4-Amino-N,N-diethylbenzamide.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 4-Amino-2-bromo-N,N-diethylbenzamide.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-2-bromo-N,N-diethylbenzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-N,N-diethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, such as in the synthesis of pharmaceuticals.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 4-Amino-2-hydroxy-N,N-diethylbenzamide.
Oxidation: Formation of 4-Nitro-2-bromo-N,N-diethylbenzamide.
Reduction: Formation of 4-Amino-2-bromo-N,N-diethylbenzylamine.
Scientific Research Applications
4-Amino-2-bromo-N,N-diethylbenzamide is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-bromo-N,N-diethylbenzamide involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The pharmacological and physicochemical profiles of benzamide derivatives are heavily influenced by substituent position and electronic/steric effects. Key analogs include:
Key Insights :
- The 2-bromo substituent in the target compound may reduce δ-receptor binding efficiency compared to SNC80’s 3-methoxy group, which optimally aligns with receptor pockets .
- The 4-amino group could improve solubility relative to lipophilic analogs like BW373U86, though this remains speculative without direct data .
Pharmacological Profile and Receptor Activity
Efficacy and Selectivity
- SNC80: Full δ-opioid agonist with high efficacy (EC₅₀ ~10 nM in GTPγS assays) and rapid onset of action. Demonstrates antinociceptive effects but lower convulsive risk than BW373U86 .
- BW373U86 : Partial δ-agonist with moderate potency (EC₅₀ ~100 nM). Associated with convulsions at high doses (1.78 mg/kg in monkeys) .
- 4-Amino-2-bromo-N,N-diethylbenzamide: Predicted partial δ-agonist activity due to steric hindrance from bromine. Amino group may enhance receptor interaction, but potency likely lower than SNC80 .
Side Effects
Physicochemical Properties
*Estimated values based on structural analogs.
Metabolic Pathways
N,N-Diethylbenzamide derivatives are primarily metabolized via hepatic oxidation and conjugation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
